N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride
CAS No.: 1955514-16-5
Cat. No.: VC5484172
Molecular Formula: C14H15ClFN3O
Molecular Weight: 295.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955514-16-5 |
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Molecular Formula | C14H15ClFN3O |
Molecular Weight | 295.74 |
IUPAC Name | N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide;hydrochloride |
Standard InChI | InChI=1S/C14H14FN3O.ClH/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16;/h2-9,17H,16H2,1H3;1H |
Standard InChI Key | BLCSIBAESYNLEM-UHFFFAOYSA-N |
SMILES | CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride belongs to the benzamide class of compounds. Its core structure consists of:
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A benzamide group (C6H5CONH-) with a methyl substituent on the nitrogen atom.
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A hydrazinyl group (-NHNH2) at the 2-position of the benzene ring.
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A 4-fluorophenyl group attached to the benzamide nitrogen.
The hydrochloride salt introduces a chlorine atom, modifying the compound’s polarity and crystallinity .
Molecular Formula and Weight
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Base Compound: C14H14FN3O (Molecular weight: 259.28 g/mol).
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Hydrochloride Salt: C14H15ClFN3O (Molecular weight: 295.74 g/mol) .
Spectroscopic and Physical Data
While experimental data on melting/boiling points and solubility are scarce for the hydrochloride form, related benzamide derivatives exhibit:
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Melting Points: 125–129°C (e.g., 4-bromo-2-fluoro-N-methylbenzamide) .
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Solubility: Moderate solubility in polar aprotic solvents like chloroform and methanol .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1955514-16-5 | |
IUPAC Name | N-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride | |
Molecular Formula | C14H15ClFN3O | |
Molecular Weight | 295.74 g/mol | |
Purity | ≥97% |
Synthesis and Preparation
General Synthetic Strategies
Though explicit protocols for N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride are unpublished, its synthesis likely involves:
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Benzamide Formation: Reacting 4-fluorophenylamine with methyl benzoyl chloride to yield N-methyl-N-(4-fluorophenyl)benzamide.
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Hydrazine Introduction: Nitrosation followed by reduction to introduce the hydrazinyl group at the 2-position.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .
Challenges in Synthesis
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Regioselectivity: Ensuring hydrazine incorporation at the 2-position requires controlled reaction conditions.
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Purification: The polar hydrochloride salt may necessitate chromatographic or recrystallization techniques .
Aspect | Recommendation |
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Storage | Sealed, dry, room temperature |
Disposal | Follow hazardous waste protocols |
First Aid | Flush eyes/skin with water |
Applications and Research Directions
Pharmaceutical Development
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Anticancer Agents: Analogues like FNA highlight benzamides’ role in HDAC inhibition and apoptosis induction .
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Antimicrobials: Hydrazine derivatives are explored for antibacterial and antifungal properties .
Chemical Intermediate
The compound may serve as a precursor for:
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Heterocyclic Compounds: Hydrazine groups facilitate ring-forming reactions (e.g., pyrazoles).
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Fluorinated Drug Candidates: The 4-fluorophenyl moiety is prevalent in CNS and oncology drugs.
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